Cyclohexyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone
CAS No.:
Cat. No.: VC13521543
Molecular Formula: C14H24N2O
Molecular Weight: 236.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H24N2O |
|---|---|
| Molecular Weight | 236.35 g/mol |
| IUPAC Name | cyclohexyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone |
| Standard InChI | InChI=1S/C14H24N2O/c17-13(12-4-2-1-3-5-12)16-10-14(11-16)6-8-15-9-7-14/h12,15H,1-11H2 |
| Standard InChI Key | PHGRHDPTXUDXTH-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C(=O)N2CC3(C2)CCNCC3 |
| Canonical SMILES | C1CCC(CC1)C(=O)N2CC3(C2)CCNCC3 |
Introduction
Cyclohexyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone is a complex organic compound featuring a unique spirocyclic structure. This compound integrates a cyclohexyl group with a diazaspiro framework, making it a subject of interest in medicinal chemistry and pharmacology. The molecular formula of Cyclohexyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone is C13H20N2O, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.
Synthesis Methods
The synthesis of Cyclohexyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone can be achieved through several methods, typically involving multi-step organic synthesis techniques. These methods allow for the efficient production of the compound while enabling the exploration of various substituents that may enhance its biological properties.
Biological Activities and Potential Applications
Cyclohexyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone has shown promising biological activities in various studies. Its structural characteristics suggest potential interactions with biological targets, particularly in the realm of drug discovery. While specific applications are not widely documented outside of general medicinal chemistry interests, compounds with similar spirocyclic structures have been investigated for their potential in targeting specific biological pathways.
Comparison with Similar Compounds
Several compounds share structural similarities with Cyclohexyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone, including other diazaspiro compounds and benzamide derivatives. These compounds often feature diverse substituents that affect their biological activity.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cyclohexyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone | C13H20N2O | Spirocyclic structure with a cyclohexyl group |
| 7-Cyclohexyl-1-(cyclopropylmethyl)-1,7-diazaspiro[4.4]nonan-6-one | C17H28N2O | Cyclopropylmethyl group |
| Benzamide Derivatives | Varies | Diverse substituents affecting activity |
| Thiohexam | C13H16N2S2 | Incorporation of sulfur |
Interaction Studies
Interaction studies involving Cyclohexyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone focus on its binding affinity to various biological targets. Techniques such as molecular docking and biochemical assays are essential for understanding the mechanism of action and optimizing the compound for clinical use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume